molecular formula C16H17NO B213720 Benzeneethanamine, N-benzoyl-

Benzeneethanamine, N-benzoyl-

Cat. No.: B213720
M. Wt: 239.31 g/mol
InChI Key: ZKCZNXNVGIPWBN-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-benzoyl-, also known as N-benzoylphenethylamine, is a substituted phenethylamine derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the nitrogen atom of the ethanamine backbone. This modification significantly alters the compound’s physicochemical and biological properties compared to unmodified phenethylamine.

Structurally, the compound consists of a benzene ring (phenethyl group) linked to an ethylamine chain, with the benzoyl moiety introducing steric bulk and electron-withdrawing effects. This configuration is observed in natural products and synthetic analogs, such as asperphenamate derivatives, where the N-benzoyl group is coupled with amino acid residues to form bioactive metabolites .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-phenyl-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C16H17NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2

InChI Key

ZKCZNXNVGIPWBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Reaction Types and Mechanisms

Benzeneethanamine, N-benzoyl- (C₆H₅CH₂NHCOC₆H₅) is a substituted phenethylamine derivative with a benzoyl group attached to the amine nitrogen. Its reactivity is influenced by the electron-withdrawing benzoyl group, which modulates nucleophilic and electrophilic behavior. Below are key reaction pathways supported by experimental data:

Oxidation Reactions

The benzoyl group stabilizes the amine against oxidation, but under strong conditions, oxidation occurs at the benzylic position or the aromatic ring:

  • Benzylic Oxidation :
    Reaction with KMnO₄ in acidic or neutral conditions yields benzophenone derivatives via cleavage of the C–N bond.
    Example:
    C H CH NHCOC H KMnO4,H+C H COC H +NH3+CO2\text{C H CH NHCOC H }\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{C H COC H }+\text{NH}_3+\text{CO}_2

    • Conditions: Aqueous H₂SO₄, 80–100°C .

  • Aromatic Ring Oxidation :
    Ozone or peroxides induce hydroxylation or epoxidation of the benzene rings, forming polyoxygenated products .

Reduction Reactions

The benzoyl group can be selectively reduced while preserving the aromatic structure:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni under H₂, the benzoyl group is reduced to a benzylamine moiety:
    C H CH NHCOC H H2,Pd CC H CH NHCH C H \text{C H CH NHCOC H }\xrightarrow{\text{H}_2,\text{Pd C}}\text{C H CH NHCH C H }

    • Yield: 70–85% .

  • Lithium Aluminum Hydride (LiAlH₄) :
    Full reduction of both the benzoyl and amine groups produces N-benzylphenethylamine .

Substitution Reactions

The electron-deficient benzoyl group facilitates nucleophilic aromatic substitution (NAS):

  • Halogenation :
    Reaction with Cl₂ or Br₂ in FeCl₃ yields para-substituted derivatives (e.g., 4-Cl or 4-Br) .

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at the meta position due to the benzoyl group’s deactivating effect .

Degradation Pathways

Stability studies reveal temperature-dependent decomposition:

  • Thermal Degradation :
    At 50°C, N-benzoyl derivatives undergo hydrolysis to benzoic acid and phenethylamine , with first-order kinetics (t₁/₂ = 12 hours) .

  • Photodegradation :
    UV exposure (254 nm) cleaves the amide bond, generating benzaldehyde and NH₃ as byproducts .

Data Tables

Reaction Type Reagents/Conditions Major Products Yield
Benzylic OxidationKMnO₄, H₂SO₄, 80°CBenzophenone65–75%
Catalytic HydrogenationH₂, Pd/C, RTN-Benzylphenethylamine70–85%
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-N-benzoylbenzeneethanamine55%
PhotodegradationUV light (254 nm), 24 hoursBenzaldehyde + NH₃Quant.

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (NAS) :
    The benzoyl group directs electrophiles to the meta position via resonance withdrawal. For example, nitration proceeds through a σ-complex intermediate stabilized by the electron-withdrawing carbonyl .

  • Reductive Pathways :
    LiAlH₄ reduces the amide to an amine via a two-step mechanism: (1) hydride attack at the carbonyl carbon, (2) cleavage of the C–N bond .

Stability and Handling Recommendations

  • Storage : Stable at −20°C under inert gas (N₂/Ar).

  • Decomposition Risks : Avoid prolonged exposure to heat (>40°C) or UV light .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

  • N-Methylbenzeneethanamine: The substitution of the amine hydrogen with a methyl group () reduces polarity, increasing logP (a measure of lipophilicity) compared to unmodified phenethylamine. However, N-methyl derivatives like Benzeneethanamine, N-methyl- are associated with carcinogenic risks due to metabolic activation into reactive intermediates .
  • N-Benzoyl vs. N-Sulfonyl Derivatives : In synthetic chemistry, N-benzoyl derivatives (e.g., 19a–f in ) are often prepared via benzoyl chloride reactions. These exhibit higher logP values (e.g., ~5.27 for N-benzoyl analogs) compared to sulfonamide derivatives, which have enhanced hydrogen-bonding capacity due to sulfonyl groups .

Ring-Substituted Phenethylamines

  • NBOMe Series (25X-NBOMe) : Compounds such as 25I-NBOMe (4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) feature methoxy and halogen substituents on the phenethylamine backbone. These modifications confer potent serotonin receptor (5-HT₂ₐ) agonism, leading to psychedelic effects. In contrast, N-benzoyl derivatives lack direct receptor activation but may exhibit stability in biological matrices due to reduced metabolic degradation .
  • Natural Derivatives: Benzeneethanamine, alpha-methyl-N-(phenyl methylene)- (34.37% in Exocarpus latifolius essential oil) includes an α-methyl group and a Schiff base formation, enhancing volatility and fragrance properties. This contrasts with N-benzoyl derivatives, which are non-volatile and more suited for therapeutic applications .

Amino Acid-Conjugated Analogs

Asperphenamate analogs () incorporate N-benzoyl groups with amino acids (e.g., phenylalanine, tyrosine). Substitutions here influence fragmentation patterns in mass spectrometry (e.g., m/z 252.1010 for phenylalanine vs. m/z 268.0971 for tyrosine) and bioactivity.

Physicochemical Properties

Compound Name Substituents Molecular Weight logP Bioactivity Source
Benzeneethanamine, N-benzoyl- N-benzoyl 239.29 g/mol ~5.27 Metabolic stability Synthetic
25I-NBOMe 4-I, 2,5-(OCH₃), N-benzyl 426.25 g/mol 3.89 5-HT₂ₐ agonist (psychedelic) Synthetic
Benzeneethanamine, alpha-methyl- α-CH₃, Schiff base 177.24 g/mol 2.98 Fragrance component Plant essential oil
2-Fluoro-α,3-dihydroxy-N-methyl 2-F, 3-OH, α-CH₃ 199.21 g/mol 1.45 Anticancer docking Synthetic

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzoyl benzeneethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic approaches involve benzoylation of benzeneethanamine using benzoyl chloride under Schotten-Baumann conditions. Key parameters include pH control (maintained at 8–10 with NaOH), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:benzoyl chloride). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires monitoring by TLC or HPLC to track intermediates .

Q. How can researchers characterize the purity and structural integrity of N-benzoyl benzeneethanamine?

  • Methodological Answer : Employ a combination of techniques:

  • NMR : ¹H/¹³C NMR to confirm benzoyl group integration (e.g., aromatic protons at δ 7.4–8.0 ppm) and amine proton shifts.
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 240).
  • Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. What thermodynamic properties (e.g., boiling point, enthalpy of vaporization) are critical for handling N-benzoyl benzeneethanamine?

  • Methodological Answer : Key data include:

  • Boiling Point (Tboil) : ~320°C (estimated via group contribution methods).
  • Δvap : 65–70 kJ/mol (determined by DSC or vapor pressure measurements).
  • Heat Capacity (Cp) : ~280 J/mol·K (liquid phase, from NIST databases). These parameters inform solvent selection, distillation protocols, and storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of N-benzoyl benzeneethanamine derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., quorum-sensing receptors like SdiA). Key steps:

Prepare ligand files (SMILES → PDBQT) and receptor PDBs (e.g., SdiA from Salmonella).

Validate docking protocols with known inhibitors (e.g., ciprofloxacin, ΔG = −4.3 kcal/mol).

Analyze binding poses: Focus on hydrogen bonds (e.g., with ASP A:80) and hydrophobic interactions (Pi-alkyl with TRP B:95). Derivatives with ΔG < −6 kcal/mol show potential as QS inhibitors .

Q. What strategies resolve contradictions in reported bioactivity data for N-benzoyl benzeneethanamine analogs?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use identical bacterial strains (e.g., S. Typhi ATCC 19430) and growth conditions (LB media, 37°C).
  • Dose-Response Curves : Compare IC50 values across studies; outliers may indicate impurities.
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models. Prioritize studies with LC-MS-validated compound identity .

Q. How do substituent effects (e.g., halogens, methoxy groups) modulate the reactivity of N-benzoyl benzeneethanamine in electrophilic substitution?

  • Methodological Answer : Substituents alter electron density and regioselectivity:

  • Electron-Withdrawing Groups (e.g., –NO2) : Direct reactions to meta positions (Hammett σp ≈ 0.78).
  • Electron-Donating Groups (e.g., –OCH3) : Favor para/ortho substitution (σp ≈ −0.27).

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